molecular formula C6H5BrINO B12847876 2-Amino-6-bromo-4-iodophenol

2-Amino-6-bromo-4-iodophenol

Cat. No.: B12847876
M. Wt: 313.92 g/mol
InChI Key: ULRQMGWUSXTLJO-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-4-iodophenol is an organic compound with the molecular formula C6H5BrINO It is a halogenated phenol derivative, characterized by the presence of amino, bromo, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-4-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the bromination and iodination of 2-Aminophenol. The reaction conditions often include the use of bromine and iodine in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective substitution of the hydrogen atoms on the benzene ring with bromine and iodine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-4-iodophenol undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromo and iodo substituents can be reduced to form the corresponding dehalogenated phenol.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a suitable base and solvent.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dehalogenated phenol.

    Substitution: Formation of substituted phenol derivatives with various functional groups.

Scientific Research Applications

2-Amino-6-bromo-4-iodophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-4-iodophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The presence of halogen atoms enhances the compound’s ability to penetrate biological membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-bromo-6-iodophenol: Similar structure with different positions of halogen atoms.

    2-Amino-4-bromophenol: Lacks the iodine substituent.

    2-Amino-6-iodophenol: Lacks the bromine substituent.

Uniqueness

2-Amino-6-bromo-4-iodophenol is unique due to the specific arrangement of amino, bromo, and iodo substituents on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H5BrINO

Molecular Weight

313.92 g/mol

IUPAC Name

2-amino-6-bromo-4-iodophenol

InChI

InChI=1S/C6H5BrINO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2

InChI Key

ULRQMGWUSXTLJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)O)Br)I

Origin of Product

United States

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